molecular formula C10H13NO4 B066504 Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate CAS No. 188123-20-8

Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate

Cat. No. B066504
M. Wt: 211.21 g/mol
InChI Key: FLXGSVFXJCOFHW-UHFFFAOYSA-N
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Patent
US05814614

Procedure details

3-hydroxy-2-methyl-4-pyrone (15 g) in ethanol (250 ml) has added to it glycine-ethyl ester (14 g) and concentrated aqueous sodium hydroxide to adjust pH to 10.0, the mixture is stirred at room temperature for several days, then rotary evaporated to dryness, resulting in white residue. Dissolution in acetone followed by di-ethyl ether treatment yields white precipitate of 1-ethoxycarbonylmethyl-3-Hydroxy-2-methyl-pyrid-4-one. The molecular ion mass M+=266.7. The compound dissolved in ethanol/water mixture with added iron forms the purple coloured complex. TLC showed a single, purple band separate and of lower rf than the 3-hydroxy-2-methyl-4-pyrone control (orange-red).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7](=[O:8])[CH:6]=[CH:5]O[C:3]=1[CH3:9].[CH2:10]([O:12][C:13](=[O:16])[CH2:14][NH2:15])[CH3:11].[OH-].[Na+].C(OCC)C>C(O)C.CC(C)=O>[CH2:10]([O:12][C:13]([CH2:14][N:15]1[CH:5]=[CH:6][C:7](=[O:8])[C:2]([OH:1])=[C:3]1[CH3:9])=[O:16])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
OC1=C(OC=CC1=O)C
Name
Quantity
14 g
Type
reactant
Smiles
C(C)OC(CN)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for several days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rotary evaporated to dryness
CUSTOM
Type
CUSTOM
Details
resulting in white residue

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CN1C(=C(C(C=C1)=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.